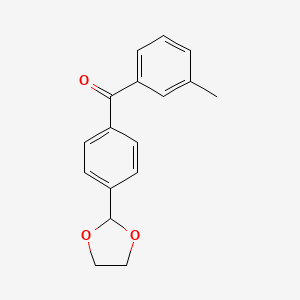

4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone

Description

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-3-2-4-15(11-12)16(18)13-5-7-14(8-6-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXRCXYMCBVLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645096 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-82-5 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The benzophenone core can be introduced via Friedel-Crafts acylation of an appropriate aromatic compound with a benzoyl chloride derivative . The methyl group can be introduced through alkylation reactions using methyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used in the acylation step, while strong acids like p-toluenesulfonic acid are employed for the acetalization process .

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone can undergo various chemical reactions, including:

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (e.g., bromine), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone involves its interaction with specific molecular targets and pathways. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . Additionally, the benzophenone core can participate in photochemical reactions, making it useful in photoinitiators for polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone (CAS: 898759-80-3)

- Structure : Methyl at 2-position, dioxolane at 4'.

- Properties : Density = 1.169 g/cm³; BP = 395.5°C (predicted) .

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone (CAS: 898778-85-3)

- Structure : Dioxolane at 3-position, methyl at 4'.

- Key Difference : Dioxolane placement disrupts conjugation differently, possibly reducing resonance stabilization compared to the 4' isomer.

Functional Group Variations

3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone (CAS: 898759-31-4)

- Structure : Trifluoromethyl (CF₃) at 2-position; dioxolane at 3'.

- Properties : MW = 340.29; InChIKey = RJFAWJUYLAUIDO-UHFFFAOYSA-N .

- Key Difference : CF₃’s electron-withdrawing nature increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the methyl analog .

3-(1,3-Dioxolan-2-YL)-4'-thiomethylbenzophenone (CAS: 898779-12-9)

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Selected Analogs

| Compound | CAS | MW | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 4'-(Dioxolan-2-YL)-3-methyl | 898759-80-3 | 268.31 | 1.169 | 395.5 (predicted) | Methyl, Dioxolane |

| 2,3-Dichloro-4'-dioxolan-2-YL | 898760-66-2 | 323.17 | - | - | Cl, Dioxolane |

| 3'-(Dioxolan-2-YL)-2-CF₃ | 898759-31-4 | 340.29 | - | - | CF₃, Dioxolane |

| 4'-(Dioxolan-2-YL)benzophenone | 103741-08-8 | 254.28 | - | - | Dioxolane (no methyl) |

Biological Activity

4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials.

Chemical Structure and Properties

The compound this compound consists of a benzophenone core modified with a dioxolane ring. Its molecular formula is CHO, and it exhibits properties typical of both aromatic compounds and dioxolanes.

Antimicrobial Activity

Research indicates that benzophenones can exhibit antimicrobial properties. A study highlighted that derivatives of benzophenone showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties. The structure-activity relationship (SAR) suggests that modifications to the benzophenone core can enhance its efficacy against microbial pathogens .

Cytotoxicity and Antitumor Potential

Preliminary studies have suggested that benzophenone derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells through the activation of specific pathways. The potential for this compound to act as an antitumor agent warrants further investigation .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound.

Acute Toxicity

Acute toxicity studies have indicated that dioxolane derivatives can cause irritation upon exposure. For example, inhalation studies have shown that certain dioxolanes lead to respiratory irritation and other local effects without significant systemic toxicity at lower concentrations .

Long-term Effects

Long-term exposure assessments are necessary to determine any potential carcinogenic effects or chronic toxicity associated with prolonged use. Current data suggest that while some derivatives show promise as therapeutic agents, their safety profiles must be rigorously evaluated through comprehensive toxicological studies .

Case Studies

Q & A

Q. Key Considerations :

| Factor | Impact |

|---|---|

| Catalyst (Lewis vs. Brønsted acid) | AlCl₃ favors electrophilic substitution, while NaOH promotes enolate formation . |

| Solvent Polarity | Polar solvents (e.g., DMF) stabilize intermediates but may increase side reactions . |

| Temperature | Lower temperatures (0–5°C) reduce decomposition of acid-sensitive dioxolane groups . |

Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C in dioxolane) .

- UV-Vis : λmax ~290 nm (benzophenone π→π* transitions) with bathochromic shifts due to electron-donating dioxolane .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Advanced Research Question

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Compare with X-ray crystallography data (if available) .

- Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), correlating with UV absorption trends .

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

Example Application : Predict regioselectivity in electrophilic substitution reactions by analyzing charge distribution .

What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Advanced Research Question

Discrepancies often arise from:

- Catalyst Deactivation : Moisture-sensitive Lewis acids (e.g., AlCl₃) require strict anhydrous conditions. Use molecular sieves or inert atmospheres .

- Byproduct Formation : Competing pathways (e.g., over-alkylation) can be minimized by stepwise addition of reagents .

- Purification Challenges : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (ethanol/water) impacts purity and recovery .

Case Study : A 20% yield difference between AlCl₃ and FeCl₃ catalysts highlights the role of Lewis acid strength in stabilizing intermediates .

How does the 1,3-dioxolane ring influence the photostability and UV absorption of this compound compared to other benzophenones?

Advanced Research Question

- Photophysical Properties :

- Experimental Validation :

What are the challenges in synthesizing enantiopure this compound, and how can chiral resolution be achieved?

Advanced Research Question

- Stereochemical Considerations :

- Resolution Methods :

Basic Research Question

- Procedure :

- Grow single crystals via slow evaporation (solvent: chloroform/hexane).

- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structure using SHELX .

- Key Metrics :

- Bond lengths: C=O (~1.21 Å), C-O in dioxolane (~1.43 Å) .

- Torsion angles: Confirm planarity of benzophenone core and dioxolane ring orientation .

Advanced Tip : Compare experimental data with DFT-optimized geometries to validate computational models .

What role does this compound play as a synthetic intermediate in drug discovery?

Advanced Research Question

- Applications :

- Photoprotective Agents : Acts as a UV filter precursor in sunscreen formulations .

- Polymer Stabilizers : Inhibits photodegradation in plastics by scavenging free radicals .

- Pharmaceutical Intermediates : The dioxolane group can be hydrolyzed to generate reactive ketones for further functionalization .

Case Study : Hydrolysis of the dioxolane ring under acidic conditions (HCl/THF) yields 4'-carboxy-3-methylbenzophenone, a precursor for anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.